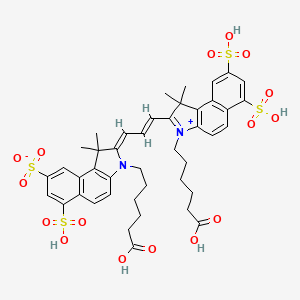

Cy3.5 diacid(tetra so3)

Description

Overview of Cyanine (B1664457) Dye Families and Their Significance in Analytical and Biological Sciences

Cyanine dyes are a class of synthetic dyes belonging to the polymethine group. wikipedia.org They are characterized by two nitrogen-containing heterocyclic nuclei joined by a polymethine chain. wikipedia.orgresearchgate.net The length of this conjugated chain is a primary determinant of the dye's absorption and emission wavelengths, allowing for the creation of a wide spectrum of fluorescent colors. researchgate.net This tunability is a key reason for their broad utility.

Cyanine dye families, such as Cy3, Cy5, and Cy7, are classified based on the number of methine units in their structure. researchgate.net These dyes are extensively used for labeling biomolecules, including nucleic acids and proteins, for applications like fluorescence microscopy, flow cytometry, and immunoassays. wikipedia.orgrevvity.combaseclick.eu Their brightness and stability often make them superior alternatives to traditional fluorophores like fluorescein (B123965) and rhodamine. wikipedia.org

Evolution and Design Principles of Cy3.5 Derivatives with Multi-Acidic and Sulfonated Moieties

The evolution of cyanine dyes has been driven by the need for probes with improved properties for specific biological applications. A significant advancement has been the development of derivatives with multi-acidic and sulfonated moieties. The introduction of sulfonate groups (SO3-) dramatically increases the water solubility of the dyes. lumiprobe.commdpi.com This is crucial for biological experiments, as it prevents aggregation and non-specific binding to biomolecules, which can be a problem with less soluble dyes. mdpi.com

The design principle behind adding acidic groups, such as carboxylic acids, is to provide reactive handles for conjugation to other molecules. lumiprobe.commdpi.comresearchgate.net These functional groups can be activated to form stable covalent bonds with amino or other reactive groups on proteins, nucleic acids, or other targets of interest. lumiprobe.com This allows for the precise and stable labeling of specific biological structures.

Positioning of Cy3.5 Diacid(tetra so3) within Advanced Fluorescent Probe Development

Cy3.5 diacid(tetra so3) sits (B43327) at the intersection of these design advancements. As a Cy3.5 derivative, its fluorescence spectrum lies between that of the commonly used Cy3 and Cy5 dyes. lumiprobe.com The "diacid" designation indicates the presence of two carboxylic acid groups, making it a bifunctional linker capable of being conjugated to two different molecules. mdpi.comresearchgate.net The "tetra so3" signifies the presence of four sulfonate groups, which imparts excellent water solubility. lumiprobe.com

These features position Cy3.5 diacid(tetra so3) as a highly specialized tool for creating complex fluorescent probes. Its water solubility and bifunctionality are particularly valuable for constructing probes used in sophisticated techniques like Förster Resonance Energy Transfer (FRET), where precise control over dye placement and orientation is critical. revvity.comresearchgate.net

Foundational Academic Contributions to the Study of Cyanine Dye Photophysics and Reactivity

The understanding and application of cyanine dyes are built upon decades of foundational research into their photophysics and reactivity. Early work focused on their use as photographic sensitizers. wikipedia.org More recently, research has delved into the intricate processes that govern their fluorescence, including factors that lead to photobleaching and blinking. researchgate.netnih.gov

Key studies have elucidated the role of the triplet state as an intermediate in photochemical reactions that can limit the dye's stability. researchgate.netnih.gov Furthermore, the interaction of cyanine dyes with their local environment, such as the DNA sequence to which they are attached, has been shown to dramatically influence their fluorescence quantum yield. researchgate.netnih.gov The reactivity of the polymethine chain has also been a subject of intense study, with research demonstrating that it can undergo covalent reactions that alter the dye's optical properties. nih.gov This reactivity has been harnessed for applications in optical sensing and super-resolution imaging. nih.gov

Properties

IUPAC Name |

(2Z)-3-(5-carboxypentyl)-2-[(E)-3-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H48N2O16S4/c1-42(2)36(44(20-9-5-7-14-38(46)47)32-18-16-28-30(40(32)42)22-26(62(50,51)52)24-34(28)64(56,57)58)12-11-13-37-43(3,4)41-31-23-27(63(53,54)55)25-35(65(59,60)61)29(31)17-19-33(41)45(37)21-10-6-8-15-39(48)49/h11-13,16-19,22-25H,5-10,14-15,20-21H2,1-4H3,(H5-,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPIZBSSZSYIAPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)C=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=C5C=C(C=C6S(=O)(=O)O)S(=O)(=O)[O-])(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)O)C=CC6=C5C=C(C=C6S(=O)(=O)O)S(=O)(=O)[O-])(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H48N2O16S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

977.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cy3.5 Diacid Tetra So3 and Analogous Indocyanine Architectures

Chemical Strategies for the Introduction of Carboxylic Acid Functionalities

The incorporation of carboxylic acid groups into the cyanine (B1664457) dye structure is crucial for enabling covalent conjugation to biomolecules. A common and effective strategy involves the use of a precursor that already contains the carboxylic acid moiety. This "building block" approach ensures the presence of the functional group from an early stage of the synthesis.

For instance, in the synthesis of analogous carboxylated cyanine dyes, a typical precursor is a substituted indolenine bearing a carboxylic acid group. This is often achieved by reacting 2,3,3-trimethylindolenine (B142774) with a haloalkanoic acid, such as 6-bromohexanoic acid. This reaction, typically carried out at elevated temperatures in a high-boiling solvent like o-dichlorobenzene, results in the alkylation of the indolenine nitrogen, thereby introducing a carboxypentyl group. This method provides a good yield of the desired carboxylated precursor after purification.

An alternative approach involves the use of activating agents to facilitate the formation of an amide bond. For example, the conversion of a carboxylic acid to an amide can be achieved using activating agents like EDC*HCl with the addition of HOBt and a non-nucleophilic base such as DIPEA or Et3N in a solvent like DCM. The addition of HOBt is critical to prevent the formation of an inert N-acylurea byproduct by forming a more stable active ester intermediate.

Regioselective Sulfonation Techniques for Enhanced Water Solubility and Performance

Enhanced water solubility of cyanine dyes is paramount for their application in biological systems. This is primarily achieved through the introduction of sulfonate (SO3) groups. The synthesis of Cy3.5 diacid(tetra so3), with its four sulfonate groups, exemplifies this strategy.

A highly effective method for achieving regioselective sulfonation is to start with a sulfonated precursor. The Fischer indole (B1671886) synthesis is a powerful tool in this regard. By using a sulfonated phenylhydrazine (B124118) derivative, such as p-hydrazinobenzenesulfonic acid, the sulfonate group is incorporated into the indole ring at a specific position from the outset. For example, the reaction of 4-hydrazinobenzenesulfonic acid with 3-methyl-2-butanone (B44728) in acetic acid at reflux yields 2,3,3-trimethyl-3H-indole-5-sulfonic acid with high efficiency. nih.gov This precursor can then be used to construct the cyanine dye, ensuring the presence and specific placement of a sulfonate group on each indolenine ring. To achieve a tetra-sulfonated dye like Cy3.5 diacid(tetra so3), indolenine precursors with two sulfonate groups would be synthesized and utilized.

While direct sulfonation of the completed cyanine dye is possible, it often leads to a mixture of products with varying degrees of sulfonation and substitution patterns, making purification challenging. Therefore, the use of pre-sulfonated building blocks is generally the preferred method for achieving a well-defined, highly water-soluble final product.

Precursor Selection and Reaction Pathways for Cy3.5 Backbone Construction

The construction of the Cy3.5 backbone involves the condensation of two quaternized indolenine precursors with a polymethine bridge-forming reagent. The length of this polymethine chain dictates the absorption and emission maxima of the dye.

The synthesis of the necessary precursors typically begins with the Fischer indole synthesis to create the substituted indolenine rings, as described in the previous section. These indolenine precursors, which contain the desired carboxylic acid and sulfonate groups, are then quaternized. This is achieved by reacting the indolenine with an alkylating agent, such as an alkyl halide, which introduces a substituent on the nitrogen atom and forms the indolium salt.

The formation of the polymethine bridge for a Cy3.5 dye, which has a slightly longer conjugation path than a Cy3 dye, requires a specific linker. While the synthesis of symmetrical cyanines often involves the reaction of two equivalents of the same indolium salt with a suitable reagent, the synthesis of unsymmetrical dyes requires a stepwise approach. One common method involves the reaction of an indolium salt with a reagent like N,N'-diphenylformamidine or malonaldehyde dianilide in the presence of acetic anhydride (B1165640) to form an intermediate. This intermediate is then reacted with a second, different indolium salt to form the unsymmetrical dye. For Cy3.5, a five-carbon chain linker is required.

A general pathway for the synthesis of a pentamethine cyanine dye, analogous to Cy3.5, can be described as follows:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Substituted Phenylhydrazine, Ketone | Acid catalyst (e.g., Acetic Acid), Reflux | Substituted Indolenine |

| 2 | Substituted Indolenine, Alkylating Agent | Heat | Quaternized Indolium Salt |

| 3 | Quaternized Indolium Salt, Polymethine Bridge Source | Base (e.g., Sodium Acetate), Solvent (e.g., Ethanol), Reflux | Cyanine Dye |

Optimization of Synthetic Protocols for Yield, Purity, and Scalability

The optimization of synthetic protocols is critical for obtaining high yields and purity of Cy3.5 diacid(tetra so3), particularly for scalable production. Several factors influence the efficiency of the synthesis.

Reaction Conditions: Careful control of reaction temperature, time, and stoichiometry is essential. For instance, in the formation of the indolium salt, using an excess of the alkylating agent can drive the reaction to completion but may necessitate more rigorous purification. Monitoring the reaction progress using techniques like HPLC-MS is crucial to determine the optimal reaction time and prevent the formation of side products.

Purification: The high polarity of sulfonated cyanine dyes presents a significant challenge for purification. Standard silica (B1680970) gel chromatography can lead to irreversible adsorption of the dye. Reversed-phase chromatography (RPC) is often the method of choice, though it can be expensive for large-scale production. Alternative methods include precipitation and washing, capitalizing on the differential solubility of the dye and impurities. For example, a crude product can be precipitated from the reaction mixture by the addition of a less polar solvent and then washed sequentially with solvents of increasing polarity to remove impurities. In some cases, the addition of a small amount of a base like triethylamine (B128534) to the eluent in column chromatography can improve the recovery of the dye.

Scalability: Scaling up cyanine dye synthesis from milligram to gram quantities or larger introduces challenges such as increased side product formation and difficulties in purification. A modular approach, where functional groups are introduced in the final steps of the synthesis, can be advantageous. This strategy minimizes the exposure of sensitive functional groups to harsh reaction conditions in earlier steps. Furthermore, optimizing workup procedures to harness pH- and functional group-dependent solubility can streamline the purification process on a larger scale. For instance, a highly water-soluble precursor can be purified by dissolving it in water and washing with various organic solvents to remove less polar impurities.

Advanced Synthetic Approaches: Photochemical and Bioorthogonal Route Development

In addition to traditional organic synthesis methods, advanced approaches such as photochemical and bioorthogonal reactions are being explored for the synthesis and modification of cyanine dyes.

Photochemical Routes: Photochemical reactions offer a unique way to synthesize or modify cyanine dyes with high spatial and temporal control. For example, a photoactivation method has been developed for the synthesis of trimethine cyanines from 1-butyl 2,3,3-trimethyl 3H-indole derivatives. This method, which can be initiated by visible light, proceeds via a free radical mechanism and can achieve high conversion efficiencies. While not yet demonstrated for the direct synthesis of more complex structures like Cy3.5 diacid(tetra so3), this approach highlights the potential of using light to drive the formation of the cyanine backbone.

Bioorthogonal Routes: Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. These reactions are particularly useful for the in situ labeling and modification of biomolecules with cyanine dyes. A common bioorthogonal strategy is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry." A cyanine dye can be synthesized with an azide (B81097) or alkyne functionality, which can then be selectively reacted with a biomolecule containing the complementary functional group. This allows for the precise attachment of the dye to a target molecule in a complex biological environment. For instance, cyanine-indole dyes have been postsynthetically linked to oligonucleotides using CuAAC, enabling the study of their photostability and imaging properties in living cells. rsc.org Another powerful bioorthogonal reaction is the inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene. This reaction is extremely fast and has been used to develop bioorthogonally activatable cyanine dye probes for in vivo imaging. nih.govresearchgate.net

Photophysical and Spectroscopic Characterization of Cy3.5 Diacid Tetra So3 Systems

Comprehensive Spectroscopic Methodologies for Elucidating Electronic Transitions

The electronic transitions of Cy3.5 diacid(tetra so3) are primarily investigated using absorption and fluorescence spectroscopy. The absorption spectrum reveals the wavelengths of light the molecule absorbs to move from its ground electronic state to an excited state. For the broader class of Cy3.5 dyes, the maximum absorption (λmax) is typically observed in the orange region of the visible spectrum. aatbio.comfluorofinder.com The fluorescence emission spectrum, conversely, illustrates the wavelengths of light emitted as the molecule relaxes from the excited state back to the ground state.

These spectroscopic techniques are fundamental in determining key parameters such as the molar extinction coefficient, which is a measure of how strongly the dye absorbs light at a specific wavelength. Cyanine (B1664457) dyes, in general, are known for their high molar extinction coefficients. lumiprobe.com The difference between the peak absorption and peak emission wavelengths is known as the Stokes shift, a critical parameter in fluorescence imaging as a larger Stokes shift facilitates the separation of excitation and emission signals.

Table 1: Spectroscopic Properties of a Representative Cy3.5 Dye

| Property | Value |

|---|---|

| Excitation Maximum (λex) | ~579 nm aatbio.comfluorofinder.com |

| Emission Maximum (λem) | ~591 nm aatbio.comfluorofinder.com |

Note: These values are representative of the Cy3.5 dye family. Specific values for Cy3.5 diacid(tetra so3) may vary slightly.

Time-Resolved Fluorescence Techniques for Probing Excited State Dynamics and Lifetimes

Time-resolved fluorescence spectroscopy provides insights into the dynamics of the excited state of Cy3.5 diacid(tetra so3). This technique measures the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. The fluorescence lifetime of cyanine dyes is highly sensitive to their environment and conformational state. bohrium.comcambridge.org

For cyanine dyes, the excited state lifetime is often influenced by non-radiative decay pathways, such as internal conversion and photoisomerization. cambridge.org Time-resolved measurements can help to quantify the rates of these processes and understand how they compete with fluorescence emission. In many cyanine dyes, including those similar to Cy3.5, a short fluorescence lifetime in fluid solutions is often attributed to efficient rotation around the polymethine chain. bohrium.com

Quantitative Analysis of Fluorescence Quantum Yields and Their Determinants

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For cyanine dyes, the quantum yield can be significantly influenced by the molecular structure and the surrounding environment. bohrium.comcambridge.org

Factors that can affect the quantum yield of Cy3.5 diacid(tetra so3) include solvent viscosity, temperature, and binding to macromolecules such as proteins or DNA. cambridge.org An increase in solvent viscosity or steric hindrance upon binding can restrict the rotational motion of the dye, leading to a decrease in non-radiative decay and a corresponding increase in the fluorescence quantum yield. researchgate.netresearchgate.net The addition of sulfo groups, as in Cy3.5 diacid(tetra so3), generally enhances water solubility and can reduce aggregation, which in turn can influence the quantum yield. lumiprobe.com

Table 2: Factors Influencing the Fluorescence Quantum Yield of Cyanine Dyes

| Factor | Effect on Quantum Yield | Reference |

|---|---|---|

| Increased Solvent Viscosity | Increase | researchgate.netresearchgate.net |

| Binding to Macromolecules | Generally an Increase | cambridge.org |

| Aggregation | Decrease | bohrium.com |

Investigations into Photoisomerization Processes and Their Impact on Emission Characteristics

A key photophysical process in many cyanine dyes is trans-cis photoisomerization around the polymethine chain. cambridge.org The trans isomer is typically the most stable ground-state conformation and is highly fluorescent. Upon photoexcitation, the molecule can undergo isomerization to a cis form, which is often non-fluorescent or weakly fluorescent. researchgate.net This process provides a significant non-radiative decay pathway, thereby reducing the fluorescence quantum yield and lifetime. cambridge.org

The rate of photoisomerization is highly dependent on the local environment. Increased viscosity or steric hindrance can suppress this process, leading to enhanced fluorescence. bohrium.comcambridge.org This property is often exploited in "protein-induced fluorescence enhancement" (PIFE), where the binding of a protein to a cyanine-labeled biomolecule restricts isomerization and increases the fluorescence signal.

Mechanistic Studies of Photostability and Photobleaching Phenomena

Photostability, the ability of a fluorophore to resist photochemical degradation upon exposure to light, is a critical parameter for fluorescence microscopy and single-molecule studies. bohrium.com The primary mechanism of photobleaching in cyanine dyes often involves the triplet state. cambridge.org Intersystem crossing from the excited singlet state to a longer-lived triplet state can lead to reactions with molecular oxygen, generating reactive oxygen species that can chemically degrade the dye. cambridge.orgosti.gov

The photostability of Cy3.5 can be influenced by its environment. For instance, the removal of oxygen can reduce photobleaching but may also induce blinking (reversible transitions to a dark state). cambridge.org The use of photoprotective agents in imaging buffers is a common strategy to enhance the photostability of cyanine dyes. nih.govresearchgate.net It has also been observed that proximity to metallic nanoparticles can, under certain conditions, increase the photostability of cyanine dyes by reducing their excited-state lifetime. nih.gov

Influence of Microenvironmental Factors on Spectroscopic Signatures

The spectroscopic properties of Cy3.5 diacid(tetra so3) are highly sensitive to its microenvironment. Changes in solvent polarity, viscosity, and the presence of specific solutes can alter the absorption and emission spectra, as well as the fluorescence quantum yield and lifetime. researchgate.netresearchgate.net

For example, the absorption and emission maxima of cyanine dyes can exhibit a solvatochromic shift, meaning their position changes with the polarity of the solvent. The interaction with the solvent can affect the energy levels of the ground and excited states differently, leading to these shifts. researchgate.net Furthermore, binding to biomolecules can significantly alter the photophysical properties of the dye. For instance, the fluorescence of Cy3 has been shown to be enhanced upon binding to proteins. This effect is attributed to the restriction of non-radiative decay pathways like photoisomerization.

Resonance Energy Transfer (FRET) Mechanisms Involving Cy3.5 Diacid(tetra so3) as a Donor or Acceptor

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm). instras.com The efficiency of FRET is highly dependent on the distance between the donor and acceptor, making it a powerful tool for studying molecular interactions and conformational changes.

Cy3.5 is often used as a component of FRET pairs. It can act as a donor to a longer-wavelength acceptor, such as Cy5 or Cy5.5, or as an acceptor from a shorter-wavelength donor. nih.govresearchgate.netnih.gov The suitability of Cy3.5 for FRET is due to its significant spectral overlap with the absorption spectra of suitable acceptor dyes. The Förster distance (R0), the distance at which FRET efficiency is 50%, for a Cy3.5-Cy5.5 pair has been theoretically calculated to be 55 Å. nih.gov

Table 3: Common FRET Partners for Cy3.5

| FRET Role | Partner Dye | Reference |

|---|---|---|

| Donor | Cy5, Cy5.5 | nih.govresearchgate.netnih.gov |

Molecular Interactions and Bioconjugation Chemistry of Cy3.5 Diacid Tetra So3

Covalent Conjugation Strategies via Carboxyl and Sulfonate Reactive Groups

The primary route for covalent conjugation of Cy3.5 diacid(tetra so3) involves the chemical activation of its two carboxyl groups. The sulfonate groups, on the other hand, are primarily present to confer high water solubility and to minimize aggregation, rather than serving as reactive sites for conjugation. The high water solubility imparted by the sulfonate groups is advantageous as it allows for conjugation reactions to be performed in aqueous buffers without the need for organic co-solvents, which can be detrimental to the structure and function of many biomolecules.

The carboxylic acid functional groups can be activated to form reactive esters, most commonly N-hydroxysuccinimide (NHS) esters. This activation is typically achieved using carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), in the presence of N-hydroxysuccinimide (NHS). The resulting Cy3.5 diacid(tetra so3) NHS ester is a stable, amine-reactive derivative that can readily form covalent amide bonds with primary and secondary amines on biomolecules like proteins, peptides, and amine-modified oligonucleotides. lumiprobe.comlumiprobe.combroadpharm.com

Alternatively, the activated carboxylic acid can react with other nucleophiles, such as hydrazines and hydroxylamines, to form stable hydrazide and hydroxamate linkages, respectively. This expands the repertoire of conjugation strategies available for this dye. lumiprobe.com

Table 1: Reactive Derivatives of Cy3.5 Diacid(tetra so3) for Covalent Conjugation

| Reactive Derivative | Target Functional Group | Resulting Linkage |

|---|---|---|

| N-hydroxysuccinimide (NHS) ester | Primary/Secondary Amine | Amide |

| Carbodiimide-activated acid | Hydrazine | Hydrazide |

Exploiting Bioorthogonal Click Chemistry for Selective Macromolecular Labeling

Bioorthogonal click chemistry provides a highly selective and efficient method for labeling macromolecules with Cy3.5 diacid(tetra so3) in complex biological environments. The most common click chemistry reaction employed is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For this purpose, derivatives of Cy3.5 diacid(tetra so3) bearing either an azide (B81097) or an alkyne functionality are synthesized.

These "clickable" versions of the dye can then be conjugated to biomolecules that have been metabolically, enzymatically, or chemically modified to contain the complementary reactive handle. For instance, an alkyne-modified Cy3.5 diacid(tetra so3) can be reacted with an azide-modified protein or nucleic acid to form a stable triazole linkage. lumiprobe.com The high specificity and biocompatibility of this reaction allow for the precise labeling of target molecules even within living cells.

Non-Covalent Interactions with Biological Substrates and Their Functional Implications

Beyond covalent attachment, Cy3.5 diacid(tetra so3) can engage in non-covalent interactions with biological substrates, which can have significant functional implications. A notable phenomenon is the anomalous fluorescence enhancement observed when Cy3.5 is non-covalently bound to the protein avidin. nih.govresearchgate.net This increase in fluorescence intensity upon binding can be exploited for the development of sensitive bioassays.

The four sulfonate groups play a crucial role in modulating non-covalent interactions. Due to their negative charge at physiological pH, they can engage in electrostatic interactions. For instance, sulfonated cyanine (B1664457) dyes have been shown to act as colorimetric chemosensors for metal cations. mdpi.com More importantly, the presence of multiple sulfonate groups generally reduces non-specific binding to proteins and nucleic acids, which are also negatively charged. This electrostatic repulsion minimizes background fluorescence and enhances the specificity of targeted labeling. nih.gov

Methodologies for Conjugation to Oligonucleotides (DNA and RNA) and Analysis of Labeling Efficiency

Cy3.5 diacid(tetra so3) can be conjugated to oligonucleotides using several methodologies. The most straightforward approach involves the reaction of an amine-modified oligonucleotide with the NHS ester of the dye. broadpharm.com The amine group can be introduced at the 5' or 3' terminus, or internally via a modified nucleotide.

Alternatively, phosphoramidite chemistry allows for the direct incorporation of the dye into the oligonucleotide during automated solid-phase synthesis. genelink.comresearchgate.net This method offers precise control over the position of the label within the sequence. For click chemistry-based labeling, an alkyne- or azide-modified oligonucleotide is synthesized and subsequently reacted with the corresponding clickable dye derivative.

The efficiency of oligonucleotide labeling can be analyzed by various techniques. High-performance liquid chromatography (HPLC) is commonly used to separate the labeled oligonucleotide from the unlabeled species and the free dye. The degree of labeling can be quantified by comparing the absorbance of the dye and the oligonucleotide. Gel electrophoresis can also be used to confirm the successful conjugation by observing the shift in the mobility of the labeled oligonucleotide. The fluorescence intensity of the labeled product is a direct indicator of successful conjugation and can be measured using a fluorometer. It is important to note that the fluorescence of cyanine dyes can be influenced by the local nucleotide sequence, a factor to consider when designing and interpreting experiments. nih.gov

Strategies for Covalent Attachment to Proteins, Peptides, and Antibodies

The most prevalent strategy for the covalent attachment of Cy3.5 diacid(tetra so3) to proteins, peptides, and antibodies is through the reaction of its NHS ester derivative with primary amine groups present on lysine residues and the N-terminus. aatbio.com The labeling reaction is typically carried out in a buffer at a slightly alkaline pH (e.g., pH 8-9) to ensure that the amine groups are deprotonated and thus more nucleophilic.

Table 2: Key Parameters for Protein Labeling with Cy3.5 diacid(tetra so3) NHS Ester

| Parameter | Consideration |

|---|---|

| pH | Slightly alkaline (8-9) to facilitate amine reactivity. |

| Dye/Protein Molar Ratio | Needs to be optimized to balance fluorescence intensity and protein function. |

| Protein Concentration | Higher concentrations can improve labeling efficiency. |

| Reaction Time and Temperature | Typically 1-2 hours at room temperature. |

Evaluation of Conjugation Specificity and Stability in Diverse Research Matrices

The specificity of conjugation is crucial for ensuring that the fluorescent label is attached to the intended target molecule. The high reactivity of NHS esters towards amines provides a good level of specificity. The use of bioorthogonal click chemistry further enhances specificity, as the azide and alkyne groups are mutually reactive and inert to other functional groups found in biological systems.

The stability of the resulting conjugate is another important consideration. The amide bond formed through NHS ester chemistry is generally stable under physiological conditions. The photostability of the dye itself is also a key factor. Sulfonated cyanine dyes, including Cy5.5 analogs with reduced net charges, have shown good photostability. nih.gov The stability of Cy3.5 diacid(tetra so3) conjugates should be evaluated in the specific research matrix (e.g., cell lysate, serum, buffer) to ensure the integrity of the signal over the course of the experiment. Techniques such as fluorescence spectroscopy and HPLC can be used to monitor the stability of the conjugate over time.

Design and Synthesis of Linker Systems for Optimal Conjugate Performance

The linker connecting Cy3.5 diacid(tetra so3) to the biomolecule can significantly impact the performance of the conjugate. The choice of linker depends on the specific application and the nature of the biomolecule.

Flexible Linkers: Polyethylene glycol (PEG) linkers are commonly used to increase the hydrophilicity and biocompatibility of the conjugate, as well as to reduce non-specific binding. nih.gov

Rigid Linkers: In some applications, such as Förster Resonance Energy Transfer (FRET), rigid linkers are preferred to maintain a fixed distance and orientation between the dye and the biomolecule. nih.gov

Cleavable Linkers: For applications requiring the release of the biomolecule after detection, cleavable linkers (e.g., disulfide bonds, enzyme-labile peptides) can be incorporated.

The synthesis of these linker systems often involves multi-step organic chemistry to introduce the desired functionalities for attachment to both the dye and the biomolecule. For instance, a heterobifunctional linker can be designed with an NHS ester at one end to react with the dye's carboxyl group and a maleimide at the other end to react with a thiol group on a protein. nih.gov

Development and Rational Design of Cy3.5 Diacid Tetra So3 Based Fluorescent Probes and Biosensors

Principles of Fluorescent Probe Design for Specific Molecular Recognition

The design of fluorescent probes for specific molecular recognition hinges on the principle of converting a binding event into a detectable optical signal. For probes based on Cy3.5 diacid(tetra so3), this involves conjugating the dye to a recognition element, such as an antibody, nucleic acid, or small molecule, that has a high affinity for a specific target analyte. The intrinsic brightness and photostability of the Cy3.5 core are advantageous for producing a strong and lasting signal. axispharm.comaxispharm.com

A key consideration in probe design is the impact of the dye on the recognition element's function. The high water solubility imparted by the tetra-sulfonate groups of Cy3.5 diacid(tetra so3) is crucial. creative-diagnostics.com It ensures that the probe remains soluble in aqueous buffers and minimizes non-specific binding that could arise from hydrophobic interactions, thereby increasing the signal-to-noise ratio. lumiprobe.com The carboxylic acid groups serve as primary sites for covalent attachment to the recognition element, often through the formation of stable amide bonds with primary amines on proteins or modified oligonucleotides. acs.org This allows for precise control over the placement and stoichiometry of the dye, which is essential for creating reliable and reproducible probes.

Engineering Biosensors for the Detection of Analytes and Biomarkers

The engineering of biosensors using Cy3.5 diacid(tetra so3) leverages its robust fluorescent properties for the sensitive detection of a wide range of analytes and biomarkers. These biosensors are often designed to signal the presence of a target through changes in fluorescence intensity or wavelength. For instance, a common strategy involves quenching and de-quenching mechanisms. In its "off" state, the fluorescence of the Cy3.5 diacid(tetra so3) moiety is suppressed by a nearby quencher molecule. The binding of the target analyte to the recognition element of the biosensor induces a conformational change that separates the dye from the quencher, leading to a "turn-on" of fluorescence.

The enhanced water solubility and reduced aggregation of Cy3.5 diacid(tetra so3) are particularly beneficial in biosensor development, as they allow for higher labeling densities on the sensor's surface without significant self-quenching. lumiprobe.com This can lead to signal amplification and improved detection limits. The versatility of cyanine (B1664457) dyes in biosensor design has been demonstrated in various formats, including immunoassays and nucleic acid-based sensors, where high sensitivity and specificity are paramount. alfa-chemistry.comspiedigitallibrary.org

Integration into Molecular Beacons and Scorpion Primer Architectures for Nucleic Acid Detection

Molecular beacons and Scorpion primers are sophisticated nucleic acid probes that utilize a hairpin-loop structure to report the presence of a specific DNA or RNA sequence. biosyn.comnih.govbiosearchtech.com In its unbound state, the probe's stem holds a fluorophore and a quencher in close proximity, resulting in efficient quenching of the fluorescence. biosearchtech.com Upon hybridization of the probe's loop sequence to its target, the stem unfolds, separating the fluorophore and quencher and generating a fluorescent signal. biosyn.combiosearchtech.com

Cy3.5 diacid(tetra so3) is an excellent candidate for the fluorophore in these architectures. Its brightness ensures a strong signal upon target binding, while its high water solubility, due to the sulfonate groups, helps to maintain the probe's intended conformation in solution and facilitates efficient hybridization. creative-diagnostics.com The use of cyanine dyes like Cy3 in such probes is well-established for applications like real-time PCR, where they serve as sensitive reporters for nucleic acid amplification. genelink.com The principles applied to Cy3 are directly relevant to the functionalization of Cy3.5 diacid(tetra so3) for these advanced nucleic acid detection methods.

Application in Förster Resonance Energy Transfer (FRET) Based Sensor Platforms

Förster Resonance Energy Transfer (FRET) is a mechanism of non-radiative energy transfer between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm). wikipedia.orgteledynevisionsolutions.com This distance-dependent phenomenon makes FRET a powerful tool for studying molecular interactions and dynamics. wikipedia.org FRET-based sensors are designed such that a binding event or conformational change alters the distance or orientation between the donor and acceptor, leading to a change in the FRET efficiency, which can be measured as a change in the fluorescence emission of the donor and/or acceptor. nih.gov

Cy3.5 can serve as an effective FRET donor, often paired with a suitable acceptor dye like Cy5. researchgate.netnih.gov The spectral overlap between the emission of Cy3.5 and the absorption of an appropriate acceptor is a critical factor for efficient FRET. The development of FRET pairs involving cyanine dyes is a common strategy in the design of biosensors for nucleic acids and proteins. nih.gove-century.usmdpi.com The presence of carboxylic acid groups on Cy3.5 diacid(tetra so3) allows for its precise positioning within a biomolecular construct, enabling the engineering of FRET-based sensors with high sensitivity to specific molecular events. A FRET-based ratiometric nanoprobe has been developed using Cy3.5 as the donor dye conjugated to a polymer chain and Cy5 as a model drug, where FRET occurs upon the encapsulation of Cy5. mdpi.com

Interactive Data Table: FRET Suitability of Cy3.5

| FRET Role | Paired With | Rationale |

| Donor | Cy5 or similar red-shifted dyes | The emission spectrum of Cy3.5 (~596 nm) overlaps well with the absorption spectrum of dyes like Cy5 (~646 nm), enabling efficient energy transfer. researchgate.netglenresearch.com |

High-Density Labeling Strategies for Enhanced Detection Sensitivity and Multiplexing

Achieving high detection sensitivity often requires the attachment of multiple fluorophores to a single probe molecule. However, high-density labeling can lead to self-quenching, where the fluorescence of adjacent dye molecules is diminished. The tetra-sulfonate groups of Cy3.5 diacid(tetra so3) play a critical role in mitigating this issue. By increasing the hydrophilicity and electrostatic repulsion between dye molecules, these charged groups help to prevent the aggregation that causes quenching. creative-diagnostics.comlumiprobe.com

This property allows for the creation of highly fluorescent probes with an increased number of dye molecules per recognition element, leading to enhanced signal intensity and improved sensitivity in assays. Furthermore, the sharp spectral peaks of Cy3.5 reduce spectral overlap with other dyes, making it well-suited for multiplexing applications where multiple targets are detected simultaneously using different colored fluorophores. axispharm.com The ability to use a set of spectrally distinct cyanine dyes, such as Cy2, Cy3, and Cy5, for differential analysis is a common practice, and Cy3.5 diacid(tetra so3) would fit well within such a scheme. interchim.frjacksonimmuno.com

Fabrication of Cy3.5 Diacid(tetra so3) Conjugates for Polymer and Nanomaterial Hybrid Systems

The integration of fluorescent dyes with polymers and nanomaterials opens up new possibilities for creating advanced diagnostic and imaging agents. The carboxylic acid groups of Cy3.5 diacid(tetra so3) provide the necessary chemical functionality for its conjugation to these materials. nih.gov For example, it can be covalently linked to polymers to create fluorescently labeled macromolecules for tracking cellular uptake and distribution. crimsonpublishers.comacs.org The choice of dye and its modifications, such as sulfonation, can significantly influence the cellular interactions of these polymer conjugates. nih.gov

Similarly, Cy3.5 diacid(tetra so3) can be attached to the surface of nanoparticles, such as gold nanoparticles or quantum dots, to create hybrid systems with unique optical and biological properties. crimsonpublishers.comcrimsonpublishers.com These conjugates can be designed for targeted delivery to specific cells or tissues, leveraging both the targeting capabilities of the nanoparticle and the fluorescent reporting of the dye. The high water solubility and stability of Cy3.5 diacid(tetra so3) are advantageous in these systems, ensuring that the conjugates remain dispersed and functional in biological media. Encapsulation within polymer nanoparticles is another strategy to deliver cyanine dyes, with the choice of counterions being important for maintaining the size and fluorescence quantum yield of the nanoparticles. researchgate.net

Applications of Cy3.5 Diacid Tetra So3 in Advanced Analytical and Imaging Methodologies

Utilization in Fluorescent In Situ Hybridization (FISH) for Molecular Mapping

Fluorescent in situ hybridization (FISH) is a powerful cytogenetic technique used to visualize specific DNA or RNA sequences within the context of the cell or tissue. While the cyanine (B1664457) dyes Cy3 and Cy5 are the most commonly used fluorophores for labeling FISH probes, the principles of their application are directly relevant to Cy3.5. axispharm.com The selection of a fluorophore in FISH is often dictated by the need for multicolor analysis, where probes for different targets are labeled with spectrally distinct dyes.

The use of sulfonated cyanine dyes, such as Cy3.5 diacid(tetra so3), is particularly advantageous in FISH due to their increased water solubility, which can reduce non-specific binding and aggregation of the probe, leading to a better signal-to-noise ratio. Although specific studies detailing the use of Cy3.5 diacid(tetra so3) in FISH are not extensively documented in the reviewed literature, the general utility of cyanine dyes in this technique is well-established for the detection of genetic aberrations, gene mapping, and defining spatial patterns of gene expression. weihuasw.comnih.gov

Implementation in Microarray-Based Gene Expression and Genomic Analysis

Microarray technology enables the simultaneous analysis of the expression of thousands of genes or the detection of genomic variations. This high-throughput technique heavily relies on fluorescent labeling of nucleic acid targets, which are then hybridized to a solid surface containing a dense array of complementary probes. Cy3 and Cy5 have historically been the workhorse dyes for two-color microarray experiments, allowing for the direct comparison of two different samples on the same array. aatbio.combiosynth.com

The fluorescence intensity of cyanine dyes on microarrays is a critical parameter, and studies have shown that factors such as dye charge can influence signal intensity. aatbio.com The tetra-sulfonated nature of Cy3.5 diacid(tetra so3) imparts a significant negative charge, which could influence its hybridization characteristics and fluorescence output on different microarray surfaces. Furthermore, the photostability of the dye is crucial for obtaining reliable and reproducible microarray data, as the slides are scanned with high-intensity lasers. aatbio.com While specific research focusing on Cy3.5 diacid(tetra so3) in microarray analysis is limited, the extensive body of work on other cyanine dyes provides a strong framework for its potential application in this field.

Advanced Fluorescence Microscopy Techniques (e.g., Confocal, TIRF)

Advanced fluorescence microscopy techniques, such as confocal microscopy and total internal reflection fluorescence (TIRF) microscopy, are indispensable tools in modern cell biology. These methods offer improved resolution and signal-to-noise ratios compared to conventional widefield microscopy.

Confocal Microscopy: Confocal microscopy utilizes a pinhole to reject out-of-focus light, enabling the acquisition of high-resolution optical sections through a specimen. Cyanine dyes, including Cy3.5, are well-suited for confocal microscopy due to their brightness and distinct spectral properties. aatbio.comnih.gov Research has demonstrated the use of Cy3.5-labeled DNA molecules in scanning confocal fluorescence microscopy to study individual DNA-protein complexes. genexismolekule.com In these experiments, the emission from single Cy3.5 molecules was detected within a specific spectral window (577-632 nm) following excitation with a 568 nm laser line. genexismolekule.com

Total Internal Reflection Fluorescence (TIRF) Microscopy: TIRF microscopy selectively excites fluorophores in a very thin region (typically less than 100 nm) of the specimen adjacent to the coverslip. This technique is ideal for imaging processes at the cell membrane with high sensitivity. The cyanine dyes Cy3 and Cy5 are commonly used in single-molecule TIRF experiments due to their photostability and brightness. broadpharm.comvectorlabs.com While specific studies employing Cy3.5 diacid(tetra so3) in TIRF are not prevalent, the suitability of the broader cyanine dye family for this technique suggests its potential utility, particularly in multicolor single-molecule imaging setups. axispharm.cominterchim.fr

Flow Cytometry Applications for Cellular Analysis and Sorting

Flow cytometry is a powerful technique for the high-throughput analysis and sorting of cells based on their physical and fluorescent properties. Fluorescently labeled antibodies or probes are used to identify and quantify specific cell populations or intracellular molecules. While phycoerythrin (PE) and allophycocyanin (APC) are common fluorophores in flow cytometry, cyanine dyes also have a role. weihuasw.comaatbio.com

The use of sulfonated cyanine dyes is beneficial in flow cytometry as it enhances the water solubility of the labeled molecules, which is crucial for maintaining their biological activity and preventing aggregation in aqueous buffers. aatbio.com Although direct applications of Cy3.5 diacid(tetra so3) in flow cytometry are not widely reported, studies have shown the use of Cy3-labeled nanoparticles for analyzing cellular uptake by flow cytometry. This indicates the potential for Cy3.5 diacid(tetra so3) to be used for similar applications, such as tracking the internalization of labeled molecules or identifying specific cell populations.

Studies of Protein-Protein Interactions and Cellular Localization Dynamics

Understanding protein-protein interactions and the dynamic localization of proteins within cells is fundamental to cell biology. Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions at the nanometer scale. FRET relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this energy transfer is highly dependent on the distance between the two fluorophores, making it an effective "molecular ruler."

The Cy3.5 and Cy5.5 dye pair has been characterized for use in single-molecule FRET (smFRET) studies. In one study, Cy3.5 was used as the donor and Cy5.5 as the acceptor to investigate the dynamics of nucleic acids and nucleosomes. This research demonstrated that the Cy3.5-Cy5.5 pair is sufficiently photostable for smFRET experiments, with a mean photobleaching time of approximately 9.3 minutes for Cy3.5 under continuous illumination.

Furthermore, a FRET-based method using quantum dots as donors and Cy3.5 as an acceptor was developed to investigate the dimerization of metallothionein, a model protein. This study highlights the utility of Cy3.5 in probing protein-protein interactions. Additionally, studies on other cyanine dyes have shown that their fluorescence can be enhanced upon binding to proteins, a phenomenon that can be exploited to study protein conformational changes and binding kinetics.

Investigations into Sequence-Dependent Fluorescence of Nucleic Acid Conjugates

When cyanine dyes are covalently attached to nucleic acids, their fluorescence intensity can be significantly influenced by the local nucleotide sequence. This sequence-dependent fluorescence can be a source of bias in quantitative applications such as qPCR, sequencing, and microarray analysis.

Extensive research has been conducted on the sequence-dependent fluorescence of Cy3 and Cy5 when conjugated to single-stranded and double-stranded DNA. These studies have revealed that purine-rich sequences, particularly those with guanine (B1146940) at the 5' end, tend to enhance the fluorescence of Cy3 and Cy5, while cytosine can suppress it. The fluorescence intensity can vary by as much as 50-65% depending on the adjacent 5-mer sequence. This effect is attributed to π-stacking interactions between the dye and the nucleobases, which can restrict the isomerization of the dye and thus increase its fluorescence quantum yield.

While a comprehensive study on all possible nucleotide permutations adjacent to Cy3.5 has not been reported in the reviewed literature, the structural similarity of Cy3.5 to Cy3 and Cy5 strongly suggests that it would exhibit similar sequence-dependent fluorescence properties. Understanding these effects is crucial for the accurate interpretation of data from experiments using Cy3.5-labeled nucleic acid probes.

Table 2: Influence of Adjacent Nucleobases on Cyanine Dye Fluorescence

| Dye | Enhancing Nucleobases | Quenching Nucleobases | Reference(s) |

| Cy3 | Purines (especially Guanine) | Cytosine | |

| Cy5 | Purines (especially Guanine) | Cytosine |

Analysis of Dye Photoconversion Phenomena for Super-Resolution Imaging

Super-resolution microscopy techniques, such as stochastic optical reconstruction microscopy (STORM), have revolutionized fluorescence imaging by enabling visualization of cellular structures with a resolution beyond the diffraction limit of light. Many of these techniques rely on the photoswitching or photoconversion of fluorescent probes.

It has been demonstrated that several cyanine dyes, including Cy3.5, can undergo photoconversion to a blue-shifted fluorescent species upon intense laser irradiation. broadpharm.com This phenomenon, sometimes referred to as "photoblueing," can be a potential source of artifacts in multicolor imaging experiments if not properly accounted for. broadpharm.com However, this photoconversion can also be harnessed for super-resolution imaging. For example, the photoconversion of Cy5 to Cy3 upon photoexcitation has been mechanistically studied and applied for high-density single-particle tracking in living cells.

Research has shown that the photoproduct of Cy5.5, a spectrally similar dye to Cy3.5, upon irradiation is indeed Cy3.5, as confirmed by HPLC, absorption and emission spectra, and mass spectrometry. This controlled photoconversion can be exploited in techniques like STORM, where sparse subsets of fluorophores are activated, imaged, and then bleached or converted to a dark state to allow for the precise localization of individual molecules. The ability of Cy3.5 to participate in such photoconversion events makes it a valuable tool for advanced super-resolution imaging studies.

Computational Modeling and Theoretical Investigations of Cy3.5 Diacid Tetra So3 Photophysics and Interactions

Quantum Chemical Calculations for Electronic Structure and Spectral Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the absorption and emission of light by fluorophores. Methods like Density Functional Theory (DFT) for ground-state geometries and Time-Dependent Density Functional Theory (TD-DFT) for excited states are widely used to model cyanine (B1664457) dyes. diva-portal.orgnih.gov

These calculations provide detailed information about the molecule's electronic structure, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a primary determinant of the dye's absorption wavelength. For cyanine dyes, the electronic transitions are typically dominated by a π-π* transition localized along the polymethine chain. nih.gov The length of this chain is a critical factor; extending it, as in the progression from Cy3 to Cy5, results in a redshift of the absorption and emission spectra. nih.gov

Theoretical calculations are also used to predict key spectral properties. For instance, TD-DFT can calculate vertical excitation energies, which correspond to the absorption maximum (λabs), and oscillator strengths, which relate to the molar extinction coefficient (ε). acs.orgnih.gov Furthermore, these methods can determine the magnitude and orientation of the transition dipole moment, a crucial parameter for understanding dye-dye interactions (e.g., in FRET) and interactions with biomolecules. nih.govresearchgate.net The structure of the Cy3 monomer, a close relative of Cy3.5, has been optimized using B3LYP/6-31G(d) level theory, with the transition dipole moment shown to lie along the molecule's long axis. nih.gov

The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), is critical for accurate predictions, as the polar environment can significantly influence the electronic states of the charged dye. nih.gov Studies on the related Cy5 dye have used DFT and TD-DFT to quantify how substituents alter properties such as the ground state dipole moment and the change in dipole moment upon excitation. nih.gov

Table 1: Calculated Electronic Properties of Related Cyanine Dyes

| Property | Method | Dye | Calculated Value | Reference |

|---|---|---|---|---|

| Vertical S1 Excitation Energy | LC-ωPBE/Def2SVP | Cy3 | ~2.5 eV | nih.gov |

| S1 Transition Dipole Moment | LC-ωPBE/Def2SVP | Cy3 | ~13-14 Debye | nih.gov |

| Ground State Dipole Moment (μ) | M06-2X | Cy5 | 15.35 Debye | nih.gov |

| Transition Dipole Moment (μt) | TD-DFT | Cy5 | 15.35 Debye | researchgate.net |

Molecular Dynamics Simulations of Dye-Biomolecule Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. For Cy3.5 diacid(tetra so3), MD simulations provide invaluable insights into how the dye interacts with its biological targets, such as proteins, DNA, and cell membranes. nih.gov These simulations can reveal preferred binding orientations, interaction energies, and the specific molecular forces driving the association.

The four sulfonate (SO3) groups on Cy3.5 diacid(tetra so3) make it highly negatively charged and hydrophilic. MD simulations can elucidate the role of these charged groups in mediating interactions. For example, in simulations of Cy3 and Cy5 with lipid bilayers, both electrostatic and hydrophobic interactions were found to be crucial for the membrane-binding process. nih.gov The negatively charged sulfonate groups can interact favorably with cationic lipid headgroups or protein residues, while the aromatic rings of the dye can engage in hydrophobic or π-stacking interactions. nih.govdtic.mil

MD simulations have been extensively used to study cyanine dyes attached to DNA. These studies help understand how the DNA scaffold affects the dye's orientation and dynamics. nih.gov The simulations can compute dye orientation factors and center-to-center distances, which are critical parameters for interpreting experimental results from techniques like FRET. nih.gov Simulations of Cy5 dimers attached to DNA Holliday junctions have shown that the dyes' interactions with the DNA backbone can constrain their configurations. nih.gov The smaller size of Cy5 compared to Cy5.5 may allow for a greater number of possible configurations when interacting with DNA. nih.gov

Table 2: Applications of MD Simulations in Studying Cyanine Dye Interactions

| Biological System | Simulation Focus | Key Findings | References |

|---|---|---|---|

| Lipid Bilayers (Membranes) | Spontaneous binding of Cy3/Cy5 | Electrostatic and hydrophobic forces govern binding; sulfonate groups interact with lipid headgroups. | nih.gov |

| DNA Holliday Junctions | Orientation and interaction of Cy5 dimers | DNA scaffold constrains dye orientation; simulations can compute distances and orientation factors for FRET analysis. | nih.gov |

| Dye-Dye Interactions in Solution | Free energy landscape of Cy5 binding | Dyes predominantly interact via a stacked conformation; binding strength correlates with hydrophobicity. | dtic.mildtic.mil |

Theoretical Approaches to Understanding Photoinduced Isomerization and Quenching Pathways

A key characteristic of many cyanine dyes is their susceptibility to photoinduced isomerization around the double bonds of the polymethine chain. researchgate.net This trans-cis isomerization provides an efficient non-radiative decay pathway, leading to fluorescence quenching and the population of transient dark states. escholarship.orgnih.gov Theoretical methods are crucial for mapping the potential energy surfaces of the dye in both its ground (S0) and first excited (S1) states to understand these processes.

Upon photoexcitation, the dye molecule, typically in its stable all-trans conformation, is promoted to the S1 state. From here, it can either relax by emitting a photon (fluorescence) or undergo twisting around a C-C bond in the polymethine chain. escholarship.org This twisting motion leads the molecule toward a conical intersection (CI), a point where the S1 and S0 potential energy surfaces meet. escholarship.org At the CI, the molecule can efficiently and non-radiatively return to the ground state, emerging as either the original all-trans isomer or a less stable cis-isomer. escholarship.org The cis-isomer is typically non-fluorescent and thermally reverts to the more stable trans-isomer on a microsecond to millisecond timescale. researchgate.net

Quantum chemical calculations can identify the transition states for isomerization on both the ground and excited-state surfaces. diva-portal.org Studies on related cyanine dyes like Cy7 have used DFT and TD-DFT to map the entire photoisomerization pathway, finding that different cis-isomers can be formed depending on which double bond in the chain undergoes rotation. diva-portal.org Some of these isomers have been found to be red-emissive, contributing to complex blinking kinetics observed in single-molecule studies. diva-portal.orgacs.orgnih.gov Environmental factors such as solvent viscosity and steric hindrance can significantly affect the efficiency of isomerization, a phenomenon that can also be investigated computationally. escholarship.orgnih.gov

Table 3: Key States in the Photoisomerization Pathway of Cyanine Dyes

| State | Description | Role in Photophysics |

|---|---|---|

| All-trans (N) | The most stable ground-state conformation. | The primary absorbing species. |

| Excited All-trans (N*) | The initial state after photoexcitation. | Can decay via fluorescence or isomerization. |

| Twisted Intermediate | A non-planar, high-energy state on the S1 surface. | A transition state leading towards a conical intersection. |

| Conical Intersection (CI) | A point of degeneracy between S0 and S1 states. | Facilitates efficient non-radiative decay to the ground state. |

| Mono-cis Isomer (P) | A less stable ground-state isomer formed after decay. | A transient, often non-emissive "dark state" that causes quenching. |

Development of Predictive Models for Optimizing Dye Properties and Conjugate Performance

While quantum chemical calculations provide high accuracy for individual molecules, they can be computationally expensive for screening large numbers of candidate dyes. Consequently, there is growing interest in developing data-driven predictive models, often based on machine learning, to accelerate the design of new fluorophores with optimized properties. consensus.appablesci.com

These models are trained on large databases of existing dyes with experimentally measured properties. By learning the complex relationships between molecular structure and photophysical characteristics, they can predict properties for novel or hypothetical dye structures. A recent development is the "Fluor-predictor," a multitask graph neural network-based model that can predict four key optical properties: absorption wavelength (λabs), emission wavelength (λem), quantum yield (Φ), and the logarithm of the molar extinction coefficient (Log(ε)). consensus.appablesci.com

For a dye like Cy3.5 diacid(tetra so3), such models could be used to predict how modifications to its structure would affect its performance. For example, one could computationally screen a series of derivatives with different substituents on the aromatic rings or alterations to the polymethine bridge to identify changes that might increase quantum yield, enhance photostability, or shift the emission wavelength for a specific application. By providing rapid in silico screening, these tools guide synthetic efforts toward the most promising candidates, saving significant time and resources. consensus.app

The performance of dye-biomolecule conjugates can also be optimized using these approaches. The charge and hydrophilicity of a dye can significantly impact the binding affinity and pharmacokinetics of a peptide or antibody conjugate. mdpi.com Predictive models that correlate dye structure with properties like solubility or lipophilicity can help in selecting the optimal dye to minimize adverse effects on the conjugate's biological function. nih.govmdpi.com

Table 4: Performance of a Predictive Model (Fluor-predictor) for Dye Properties

| Predicted Property | Mean Absolute Error (MAE) |

|---|---|

| Absorption Wavelength (λabs) | 11.70 nm |

| Emission Wavelength (λem) | 15.37 nm |

| Quantum Yield (Φ) | 0.096 |

| Molar Extinction Coefficient (Log(ε)) | 0.091 |

Data from a multitask regression model for predicting properties of diverse fluorescent dyes, including cyanines. consensus.appablesci.com

Future Research Directions and Emerging Paradigms for Cy3.5 Diacid Tetra So3

Integration with Stimuli-Responsive Materials for Dynamic Probes

The development of dynamic probes that can report on specific physiological or pathological states in real-time is a major goal in chemical biology and diagnostics. The integration of Cy3.5 diacid(tetra so3) into stimuli-responsive materials is a promising avenue to create such probes. These materials are designed to undergo conformational or chemical changes in response to specific triggers, such as pH, enzyme activity, or the presence of reactive oxygen species (ROS), leading to a detectable change in the fluorescence output of the embedded dye.

The high water solubility of Cy3.5 diacid(tetra so3) makes it an ideal candidate for incorporation into hydrogels and other aqueous-based smart materials. For instance, a pH-sensitive hydrogel could be designed to swell or shrink in response to changes in acidity, thereby altering the local environment of the Cy3.5 dye and modulating its fluorescence intensity or lifetime. Such a system could be used for in vivo monitoring of tumor microenvironments, which are known to be more acidic than healthy tissues.

Similarly, enzyme-responsive probes can be developed by linking Cy3.5 diacid(tetra so3) to a quencher molecule via a substrate specific to a particular enzyme. In the absence of the enzyme, the probe remains in a "quenched" or non-fluorescent state. Upon enzymatic cleavage of the linker, the dye is released from the quencher, resulting in a "turn-on" fluorescence signal. This approach has been successfully demonstrated with other sulfonated cyanine (B1664457) dyes for imaging cell hypoxia through nitroreductase activity nih.gov. The diacid functionality of Cy3.5 provides convenient handles for conjugation to such quencher-substrate moieties.

Table 1: Potential Stimuli-Responsive Systems Incorporating Cy3.5 Diacid(tetra so3)

| Stimulus | Material/System | Potential Application |

| pH | pH-sensitive hydrogels, polymersomes | Tumor microenvironment imaging, monitoring cellular acidosis |

| Enzymes | Enzyme-cleavable linkers with quenchers | Disease diagnosis (e.g., cancer, inflammation) |

| Reactive Oxygen Species (ROS) | ROS-cleavable linkers | Imaging oxidative stress |

| Temperature | Thermo-responsive polymers | Monitoring hyperthermia therapy |

Innovations in Bioorthogonal Reaction Chemistries for In Situ Labeling

Bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, has revolutionized the way we study biomolecules. The development of novel bioorthogonal reactions tailored for water-soluble dyes like Cy3.5 diacid(tetra so3) is a key area for future research. The diacid groups on Cy3.5 can be functionalized with various reactive handles, such as alkynes or azides, to participate in well-established bioorthogonal reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).

The high water solubility of Cy3.5 diacid(tetra so3) is a significant advantage for in situ labeling, as it obviates the need for organic co-solvents that can be toxic to cells. This has been a recognized benefit for other water-soluble cyanine dyes used in bioorthogonal labeling of cell-surface carbohydrates nih.gov. Future work will likely focus on developing new bioorthogonal reaction pairs that are even faster and more specific, enabling the labeling of low-abundance biomolecules with high efficiency.

Furthermore, the development of "turn-on" bioorthogonal probes based on Cy3.5 diacid(tetra so3) is a particularly exciting direction. In such a design, the dye's fluorescence is initially quenched, and the bioorthogonal reaction triggers a conformational or electronic change that restores its emission. This approach minimizes background fluorescence from unreacted probes, leading to a higher signal-to-noise ratio. A "torsion-induced disaggregation" mechanism has been reported for other cyanine dyes, where bioorthogonal ligation reduces aggregation and enhances fluorescence, a strategy that could be adapted for Cy3.5 nih.gov.

Exploration of Advanced Multiplexed Detection Systems

Multiplexed imaging, the simultaneous detection of multiple targets in a single sample, is crucial for understanding complex biological systems. The spectral properties of Cy3.5 diacid(tetra so3) make it a valuable component in multiplexed detection systems. Its distinct excitation and emission spectra allow it to be paired with other fluorophores with minimal spectral overlap.

Future research will focus on developing spectrally tuned cyanine dyes, including derivatives of Cy3.5, to create a larger palette of fluorophores for highly multiplexed imaging. By modifying the polymethine chain length or the heterocyclic nuclei of the cyanine scaffold, the excitation and emission wavelengths can be fine-tuned. The formation of J-aggregates with sharp and tunable spectral bands is another promising strategy for developing probes for multiplexed optoacoustic and fluorescence imaging nih.govresearchgate.net.

Moreover, the combination of Cy3.5 diacid(tetra so3) with other imaging modalities, such as mass spectrometry or photoacoustic imaging, will enable even higher levels of multiplexing. For instance, Cy3.5 could be part of a panel of fluorescently labeled antibodies for immunofluorescence microscopy, which is then correlated with mass spectrometry imaging of the same tissue section to obtain a comprehensive molecular map.

Table 2: Potential Multiplexing Partners for Cy3.5 Diacid(tetra so3)

| Fluorophore/Probe | Excitation Max (nm) | Emission Max (nm) | Spectral Overlap with Cy3.5 |

| Fluorescein (B123965) (FITC) | ~495 | ~520 | Low |

| Tetramethylrhodamine (TRITC) | ~550 | ~575 | Moderate |

| Alexa Fluor 647 | ~650 | ~670 | Low |

| Quantum Dots (e.g., QD 525) | Broad (e.g., 405) | ~525 | Low (with appropriate excitation) |

Development of New Strategies for Enhanced Photostability and Reduced Aggregation

A major limitation of many fluorescent dyes, including cyanines, is their susceptibility to photobleaching and aggregation-induced quenching. The development of strategies to enhance the photostability and reduce the aggregation of Cy3.5 diacid(tetra so3) is critical for its use in demanding applications like single-molecule imaging and long-term live-cell tracking.

One promising approach is the use of triplet state quenchers. The triplet state of a fluorophore is often a precursor to photobleaching. By incorporating molecules that can efficiently quench the triplet state, the photostability of the dye can be significantly improved rsc.org. Another strategy involves modifying the chemical structure of the dye to reduce its propensity for photo-oxidation. For instance, reducing the net charge of cyanine dyes has been shown to improve their photostability nih.gov.

Supramolecular encapsulation is another emerging paradigm. By encapsulating Cy3.5 diacid(tetra so3) within a host molecule, such as a cyclodextrin (B1172386) or a cucurbituril, it can be shielded from the surrounding environment, leading to enhanced brightness and photostability arxiv.org. The four sulfonate groups of Cy3.5 diacid(tetra so3) can also help to reduce aggregation due to electrostatic repulsion, a known benefit of sulfonated cyanine dyes lumiprobe.comlumiprobe.com. However, at high concentrations or when conjugated to biomolecules, aggregation can still be an issue. Future research will explore the design of new formulations and conjugation strategies that minimize this problem.

Expanding the Scope of Fundamental Photophysical Understanding in Complex Environments

A deeper understanding of the photophysical behavior of Cy3.5 diacid(tetra so3) in complex biological environments is essential for its rational application and the interpretation of experimental data. The fluorescence quantum yield and lifetime of cyanine dyes are known to be highly sensitive to their local environment, including solvent polarity, viscosity, and interactions with biomolecules bohrium.comnih.govresearchgate.netnih.govsemanticscholar.org.

Future studies will likely employ advanced spectroscopic techniques, such as fluorescence correlation spectroscopy (FCS) and time-resolved fluorescence anisotropy, to probe the interactions of Cy3.5 diacid(tetra so3) with proteins, nucleic acids, and lipid membranes at the single-molecule level. These studies will provide valuable insights into how the dye's photophysics are modulated by its binding to these biomolecules. For example, a study on Cy3.5 showed that its fluorescence is anomalously enhanced upon attachment to a protein surface, a property it shares with Cy3 acs.orgnih.gov.

Understanding these interactions is crucial for designing FRET (Förster Resonance Energy Transfer) experiments, where the distance between two fluorophores is measured. Changes in the orientation and quantum yield of Cy3.5 upon binding to a biomolecule can significantly affect the FRET efficiency and need to be carefully accounted for. Computational modeling and molecular dynamics simulations will also play an increasingly important role in predicting the photophysical properties of Cy3.5 diacid(tetra so3) in different environments and guiding the design of new and improved probes.

Table 3: Key Photophysical Parameters of Cyanine Dyes and Influencing Factors

| Parameter | Description | Factors Influencing the Parameter |

| Quantum Yield | Efficiency of photon emission after absorption | Solvent polarity, viscosity, temperature, aggregation, interaction with biomolecules |

| Fluorescence Lifetime | Average time the molecule spends in the excited state | Molecular environment, quenching processes, photoisomerization |

| Photostability | Resistance to photobleaching | Oxygen concentration, presence of oxidizing/reducing agents, triplet state quenchers |

| Anisotropy | Degree of polarization of the emitted light | Rotational diffusion of the dye, binding to larger molecules |

Q & A

Q. What documentation standards ensure reproducibility in studies using Cy3.5 diacid(tetra SO3)?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw spectral data in repositories like Zenodo, and detail synthesis protocols (e.g., reaction stoichiometry, purification steps) in supplementary materials. Use electronic lab notebooks with timestamped entries to track modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.